1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide
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Overview
Description
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis .
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and efficiency of the process .
Chemical Reactions Analysis
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is used in studies investigating its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with a pyridazinone structure.
Pyridaben: A herbicide with a pyridazinone scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinecarboxamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c19-18(25)14-8-10-21(11-9-14)17(24)12-22-16(23)7-6-15(20-22)13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H2,19,25) |
InChI Key |
VZAWCQHZMLCQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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